7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
7-Methyl-2-phenyl-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound belonging to the class of benzopyranopyridines This compound is characterized by its unique fused ring structure, which includes a benzopyran moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications, ensuring efficient production with minimal waste and high yields.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenyl-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-Methyl-2-phenyl-5H-1benzopyrano[2,3-b]pyridin-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific pathways or diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl 1benzopyrano[2,3-c]pyrazol-4(2H)-one : This compound shares a similar benzopyrano structure but differs in the attached pyrazol moiety .
- 5H-furo 3′,2′:6,7benzopyrano[3,4-c]pyridin-5-ones : These compounds have a furo ring fused to the benzopyrano structure, offering different chemical properties .
Uniqueness
7-Methyl-2-phenyl-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific substitution pattern and fused ring structure
Properties
CAS No. |
62627-15-0 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
7-methyl-2-phenylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C19H13NO2/c1-12-7-10-17-15(11-12)18(21)14-8-9-16(20-19(14)22-17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
XLNGASDJWWHZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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